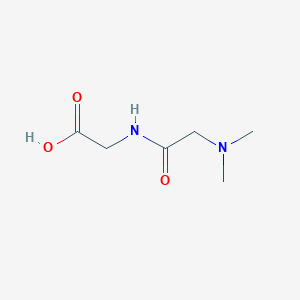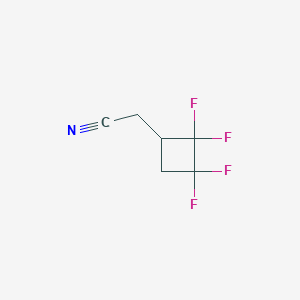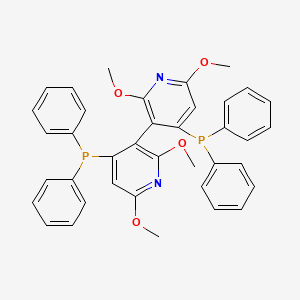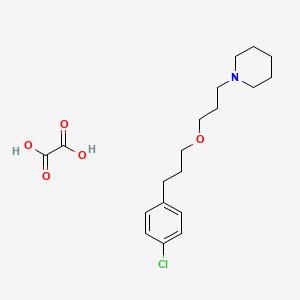
3-Nitrotyrosine
Übersicht
Beschreibung
3-Nitrotyrosine is an organic compound derived from the nitration of the amino acid tyrosine. It is a product of the reaction between tyrosine and reactive nitrogen species such as peroxynitrite and nitrogen dioxide. This compound is often used as a biomarker for oxidative stress and inflammation in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Nitrotyrosine can be synthesized through the nitration of tyrosine using nitrating agents such as peroxynitrite, nitryl chloride, or tetranitromethane. The reaction typically involves the addition of these nitrating agents to a solution of tyrosine under controlled conditions to ensure selective nitration at the 3-position of the aromatic ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using similar nitrating agents. The process requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitrotyrosine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted by other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophilic reagents under basic or acidic conditions
Major Products:
Oxidation Products: Various nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the nitro group
Wissenschaftliche Forschungsanwendungen
3-Nitrotyrosine is widely used in scientific research due to its role as a biomarker for oxidative stress and inflammation. Its applications include:
Chemistry: Studying the mechanisms of nitration and oxidative stress.
Biology: Investigating the effects of reactive nitrogen species on proteins and cellular functions.
Medicine: Serving as a diagnostic marker for diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Used in the development of assays and analytical methods for detecting oxidative stress biomarkers .
Wirkmechanismus
3-Nitrotyrosine exerts its effects through the nitration of tyrosine residues in proteins. This modification can alter protein structure and function, leading to changes in cellular signaling pathways and enzyme activities. The primary molecular targets include enzymes involved in oxidative stress responses and inflammatory processes. The nitration of tyrosine residues can disrupt normal protein function, contributing to the pathogenesis of various diseases .
Vergleich Mit ähnlichen Verbindungen
3-Chlorotyrosine: Formed by the chlorination of tyrosine.
3-Bromotyrosine: Formed by the bromination of tyrosine.
Dityrosine: Formed by the oxidative coupling of two tyrosine residues
Comparison:
3-Nitrotyrosine vs. 3-Chlorotyrosine: Both are markers of oxidative stress, but this compound is more commonly associated with nitrative stress, while 3-chlorotyrosine is linked to chlorinative stress.
This compound vs. 3-Bromotyrosine: Similar to 3-chlorotyrosine, 3-bromotyrosine is a marker of oxidative stress, but it is less commonly studied compared to this compound.
This compound vs. Dityrosine: Dityrosine is a marker of oxidative stress involving the coupling of tyrosine residues, whereas this compound is a product of nitration
This compound stands out due to its specific formation through nitration and its significant role as a biomarker for nitrative stress, making it a valuable compound in both research and clinical diagnostics.
Eigenschaften
IUPAC Name |
2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTSQILOGYXGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904132 | |
| Record name | 3-Nitrotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3604-79-3, 621-44-3 | |
| Record name | 3-Nitro-DL-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-L-tyrosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-nitrotyrosine and how is it formed?
A: this compound is a non-proteinogenic amino acid formed by the nitration of tyrosine residues in proteins. This modification arises from the reaction of tyrosine with reactive nitrogen species (RNS) like peroxynitrite (ONOO-) and nitrogen dioxide (•NO2). These RNS are generated under conditions of oxidative stress when nitric oxide (•NO) reacts with superoxide radicals (O2•-), hydrogen peroxide (H2O2), or transition metal centers. []
Q2: Is this compound formation specific to peroxynitrite?
A: While peroxynitrite can effectively nitrate tyrosine in vitro, evidence suggests that other pathways contribute to this compound formation in vivo. [] These include reactions involving nitrite, hydrogen peroxide, and hemeperoxidases like myeloperoxidase, as well as transition metal-dependent mechanisms. [, ]
Q3: What are the challenges in accurately measuring this compound levels?
A: Accurately quantifying this compound is challenging due to its low abundance in vivo and the potential for artifactual formation during sample preparation. [] For instance, acidification of biological samples can lead to artificial nitration of tyrosine. []
Q4: How can researchers overcome these challenges in this compound measurement?
A: Utilizing sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), helps minimize artifact formation and ensure accurate quantification. [, ] Employing stable-isotope labeled this compound analogs as internal standards further enhances the accuracy and reliability of measurements. []
Q5: What is the biological significance of this compound formation?
A: this compound is widely recognized as a biomarker of oxidative and nitrosative stress, implicating RNS in disease pathogenesis. [] Although a low-yield process, site-specific tyrosine nitration can alter protein structure and function, potentially contributing to cellular dysfunction and disease progression. []
Q6: How does this compound affect protein function?
A: The addition of a nitro group to the tyrosine ring introduces steric hindrance and alters the residue's polarity. [] This modification can disrupt protein structure, interfere with phosphorylation, and impact protein-protein interactions. [] In some cases, nitration can lead to protein degradation or aggregation. []
Q7: Can you give an example of how this compound formation impacts a specific protein?
A: Research has demonstrated that this compound incorporation into α-tubulin disrupts microtubule architecture in both dopaminergic and non-dopaminergic cells. [] Specifically, in dopaminergic PC12 cells, this compound metabolism leads to decreased intracellular dopamine levels and ultimately induces apoptosis. []
Q8: What is the relationship between this compound and inflammation?
A: Elevated levels of this compound are frequently observed in inflammatory diseases, suggesting a link between nitrative stress and inflammation. [, ] Inflammatory cells, such as neutrophils and macrophages, release myeloperoxidase, an enzyme that utilizes nitrite and hydrogen peroxide to generate this compound. []
Q9: How is this compound connected to atherosclerosis?
A: Studies have detected elevated this compound levels in human atherosclerotic plaques, implicating nitrative stress in the disease process. [, ] These observations suggest that RNS generated by inflammatory cells in the atherosclerotic lesion contribute to protein nitration and potentially exacerbate disease progression. [, ]
Q10: What is the role of this compound in Parkinson's disease?
A: Increased levels of this compound have been observed in the brains of Parkinson's disease patients and animal models. [, ] Specifically, in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), researchers observed increased this compound levels in susceptible brain regions. [] This finding suggests that RNS-mediated damage may contribute to the neurodegenerative process. [, ]
Q11: What are the potential clinical applications of this compound research?
A11: Further research into this compound holds promise for developing:
- Disease biomarkers: Elevated this compound levels could serve as a potential biomarker for a variety of diseases associated with oxidative and nitrative stress, including cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. [, ]
- Therapeutic targets: Targeting specific nitration pathways or developing strategies to reduce this compound formation could offer novel therapeutic approaches for treating these diseases. []
Q12: What are the limitations of current this compound research?
A12: Despite its potential, several limitations need to be addressed in future this compound research:
- Specificity: Determining the precise contribution of individual nitration pathways to disease pathogenesis remains challenging. []
- Causality: Establishing a causal link between this compound formation and disease progression requires further investigation. []
Q13: What are the next steps in advancing our understanding of this compound?
A13: Future research should focus on:
- Identifying specific protein targets of nitration: This will elucidate the functional consequences of this compound formation in different disease contexts. []
- Developing targeted therapies: Inhibiting specific nitration pathways or reducing this compound levels could offer novel therapeutic strategies for diseases associated with oxidative and nitrative stress. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)


![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)



![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3424631.png)


